molecular formula C16H12ClNO3 B367203 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione CAS No. 842957-26-0

1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione

Cat. No.: B367203
CAS No.: 842957-26-0
M. Wt: 301.72g/mol
InChI Key: KRBDXAKTERRUFP-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorophenoxyethyl group attached to the indole core, making it a unique and potentially valuable molecule in various scientific fields.

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione is currently unknown. Indole derivatives are known to exhibit a broad spectrum of biological activities . They can interact with their targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways and have downstream effects on various cellular processes.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione typically involves the reaction of indole derivatives with chlorophenoxyethyl halides under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes to form the indole core . The chlorophenoxyethyl group is then introduced through nucleophilic substitution reactions using appropriate halides .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the indole dione to indoline derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxindoles, indolines, and various substituted indole derivatives .

Scientific Research Applications

1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione is unique due to the presence of the chlorophenoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-11-5-7-12(8-6-11)21-10-9-18-14-4-2-1-3-13(14)15(19)16(18)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBDXAKTERRUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCOC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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